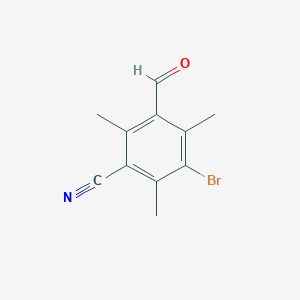
Benzonitrile, 3-bromo-5-formyl-2,4,6-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 3-bromo-5-formyl-2,4,6-trimethyl-: is an organic compound with the molecular formula C10H10BrNO It is a derivative of benzonitrile, characterized by the presence of bromine, formyl, and trimethyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 3-bromo-5-formyl-2,4,6-trimethyl- typically involves multi-step organic reactions. One common method includes the bromination of 2,4,6-trimethylbenzonitrile followed by formylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and formylation reagents such as Vilsmeier-Haack reagent for the formylation step .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the processes likely involve similar synthetic routes as laboratory methods, scaled up for mass production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: Benzonitrile, 3-bromo-5-formyl-2,4,6-trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products:
- Substituted benzonitriles
- Carboxylic acids
- Alcohols
- Biaryl compounds
Scientific Research Applications
Chemistry: Benzonitrile, 3-bromo-5-formyl-2,4,6-trimethyl- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules through coupling reactions .
Biology and Medicine: For example, derivatives of this compound may act as opioid receptor antagonists .
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials .
Mechanism of Action
The mechanism of action of Benzonitrile, 3-bromo-5-formyl-2,4,6-trimethyl- depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as opioid receptors, modulating their activity and leading to therapeutic effects . The formyl and bromine groups play crucial roles in these interactions, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Benzonitrile, 2,4,6-trimethyl-: Lacks the bromine and formyl groups, resulting in different reactivity and applications.
Benzonitrile, 3-bromo-: Lacks the formyl and trimethyl groups, leading to different chemical properties.
Benzonitrile, 4-formyl-:
Uniqueness: Benzonitrile, 3-bromo-5-formyl-2,4,6-trimethyl- is unique due to the combination of bromine, formyl, and trimethyl groups on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific synthetic applications and potential therapeutic uses.
Properties
CAS No. |
374905-63-2 |
|---|---|
Molecular Formula |
C11H10BrNO |
Molecular Weight |
252.11 g/mol |
IUPAC Name |
3-bromo-5-formyl-2,4,6-trimethylbenzonitrile |
InChI |
InChI=1S/C11H10BrNO/c1-6-9(4-13)7(2)11(12)8(3)10(6)5-14/h5H,1-3H3 |
InChI Key |
CSKDEODKKDEUHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C#N)C)Br)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















